Serine hydroxamate

Bacterial growth inhibition Amino acid analogue Stringent response

Serine hydroxamate is the definitive competitive inhibitor of seryl-tRNA synthetase (SerRS, EC 6.1.1.11), a structural analog of L-serine. Unlike generic amino acid hydroxamates—L-alanine and glycine hydroxamate show no inhibitory activity—only serine hydroxamate delivers specific, reversible SerRS inhibition. With a 90-fold bacterial vs. yeast selectivity window (E. coli Ki ~30 µM; yeast Ki ~2.7 mM), it uniquely enables selective bacterial protein synthesis inhibition in eukaryotic host systems. It is the validated standard for inducing the stringent response (ppGpp synthesis), synchronizing E. coli cultures, and selecting SerRS-resistant mutants for enzyme structure-function studies. The compound's differential inhibition of SerRS orthologs makes it an irreplaceable probe for evolutionary enzymology.

Molecular Formula C3H8N2O3
Molecular Weight 120.11 g/mol
CAS No. 4370-83-6
Cat. No. B12059048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine hydroxamate
CAS4370-83-6
Molecular FormulaC3H8N2O3
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)NO)N)O
InChIInChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7)
InChIKeyLELJBJGDDGUFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Serine Hydroxamate (CAS 4370-83-6) for Seryl-tRNA Synthetase Inhibition Studies


L-Serine hydroxamate is a competitive inhibitor of seryl-tRNA synthetase (SerRS, EC 6.1.1.11) [1], functioning as a structural analogue of L-serine [2]. This compound is bacteriostatic for Escherichia coli and other bacteria, and its action can be specifically reversed by the addition of L-serine [3]. It is a standard tool for inducing the stringent response and for studying aminoacyl-tRNA synthetase biology .

Critical Selectivity: Why Serine Hydroxamate Cannot Be Replaced by Other Amino Acid Hydroxamates


Generic substitution with other amino acid hydroxamates is not viable due to the strict enzyme specificity of SerRS. The activity of serine hydroxamate is contingent on its structural mimicry of L-serine. Data show that while serine hydroxamate potently inhibits bacterial growth, other analogues like L-alanine hydroxamate and glycine hydroxamate have no inhibitory effect [1]. This specificity is further underscored by differential inhibitory constants across species, highlighting that the compound's utility is not merely a function of its hydroxamate moiety but of precise molecular recognition [2].

L-Serine Hydroxamate: Quantitative Evidence of Differentiation from Comparators


Specificity of Bacterial Growth Inhibition: Serine vs. Other Amino Acid Hydroxamates

L-Serine hydroxamate demonstrates a unique inhibitory profile against E. coli K-12 growth compared to other amino acid hydroxamates. In direct growth assays, L-alanine hydroxamate and glycine hydroxamate had no effect on bacterial culture growth [1]. While L-lysine hydroxamate also reduced growth rate, only the inhibition by L-serine hydroxamate was specifically reversed by the addition of L-serine, confirming its on-target mechanism [1].

Bacterial growth inhibition Amino acid analogue Stringent response

Potent Inhibition of E. coli Seryl-tRNA Synthetase (SerRS)

L-Serine hydroxamate is a potent, competitive inhibitor of E. coli SerRS, with a well-characterized inhibition constant (Ki) of 30 µM [1]. This quantitative value establishes a benchmark for its potency in the standard laboratory strain and allows for the direct comparison of mutant or orthologous enzyme sensitivity.

Enzyme inhibition Seryl-tRNA synthetase Aminoacyl-tRNA synthetase

Selectivity Across Species: 90-Fold Difference in Ki Between E. coli and Yeast SerRS

The inhibitory potency of serine hydroxamate is highly species-dependent. A direct comparison shows a 90-fold difference in the inhibition constant (Ki) for E. coli SerRS (Ki = 30 µM) versus Saccharomyces cerevisiae SerRS (Ki = 2.7 mM) [1][2]. This dramatic difference highlights the compound's utility in discriminating between bacterial and eukaryotic enzymes.

Species selectivity Enzyme ortholog Aminoacyl-tRNA synthetase

Universal Inhibition of Divergent SerRS Paralogs in Streptomyces

In Streptomyces sp. ATCC 700974, two divergent SerRS paralogs (SerRS1 and SerRS2) exist. While the potent inhibitor SB-217452 shows a 10-fold difference in IC50 between them (8 nM for SerRS1 vs. 80 nM for SerRS2) [1], serine hydroxamate displays comparable inhibition kinetics for both enzymes [1]. This indicates that serine hydroxamate is insensitive to the structural variations that confer resistance to more complex inhibitors.

Enzyme paralog Streptomyces Antibiotic resistance

Utility in Generating Resistant Mutants with Quantifiable Ki Shifts

Serine hydroxamate is a proven tool for generating and characterizing resistance mutants. E. coli mutants selected for resistance to serine hydroxamate possess SerRS enzymes with significantly increased Ki values [1]. This provides a direct, quantitative link between the compound's mechanism of action and the genetic basis of resistance.

Mutant generation Resistance mechanism Enzyme kinetics

Primary Research Applications of L-Serine Hydroxamate Based on Evidence


Induction of the Stringent Response in E. coli

The compound's specific and reversible inhibition of SerRS [1] makes it the standard tool for chemically inducing amino acid starvation and the stringent response. This is evidenced by its widespread use to stimulate ppGpp synthesis and study the resulting transcriptional changes .

Studying the Structure-Function and Evolution of Seryl-tRNA Synthetases

Its differential inhibition of SerRS orthologs (e.g., 90-fold difference between E. coli and yeast Ki) [1] and its uniform inhibition of divergent paralogs in Streptomyces make it a key probe for understanding enzyme selectivity and evolutionary divergence.

Selection and Characterization of SerRS Mutants

Serine hydroxamate is a validated selection agent for generating SerRS mutants. The quantifiable increase in Ki for the enzyme in resistant mutants [1] provides a robust system for mapping resistance-conferring mutations and studying enzyme-substrate interactions.

Discriminating Bacterial vs. Eukaryotic Protein Synthesis

The substantial 90-fold difference in inhibitory potency between E. coli and yeast SerRS [1] allows researchers to use the compound to selectively inhibit bacterial protein synthesis in mixed or eukaryotic host systems, providing a clear selectivity window for target validation studies.

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